2-ethoxy-4-{(Z)-[6-(4-methylbenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate
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Overview
Description
2-ETHOXY-4-{[(2Z)-6-[(4-METHYLPHENYL)METHYL]-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound with a unique structure that includes a thiazolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-{[(2Z)-6-[(4-METHYLPHENYL)METHYL]-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}PHENYL ACETATE involves multiple steps. The key steps include the formation of the thiazolo-triazine core, followed by the introduction of the ethoxy and methylphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-{[(2Z)-6-[(4-METHYLPHENYL)METHYL]-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form
Scientific Research Applications
2-ETHOXY-4-{[(2Z)-6-[(4-METHYLPHENYL)METHYL]-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes at the molecular level.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-{[(2Z)-6-[(4-METHYLPHENYL)METHYL]-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-4-{[(2Z)-6-[(4-METHYLPHENYL)METHYL]-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}PHENYL ACETATE: is unique due to its specific structural features, such as the thiazolo-triazine core and the ethoxy and methylphenyl groups.
Other similar compounds: may include those with different substituents on the thiazolo-triazine core or variations in the ethoxy and methylphenyl groups.
Uniqueness
The uniqueness of 2-ETHOXY-4-{[(2Z)-6-[(4-METHYLPHENYL)METHYL]-3,7-DIOXO-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}PHENYL ACETATE lies in its specific combination of functional groups and its potential applications across various scientific fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21N3O5S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(Z)-[6-[(4-methylphenyl)methyl]-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C24H21N3O5S/c1-4-31-20-12-17(9-10-19(20)32-15(3)28)13-21-23(30)27-24(33-21)25-22(29)18(26-27)11-16-7-5-14(2)6-8-16/h5-10,12-13H,4,11H2,1-3H3/b21-13- |
InChI Key |
DXJSBAINKOJHAI-BKUYFWCQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)C)S2)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)C)S2)OC(=O)C |
Origin of Product |
United States |
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